REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1.ClCCl.Cl[C:28]([O:30][CH:31]([CH3:33])[CH3:32])=[O:29]>N1C=CC=CC=1>[CH:31]([O:30][C:28](=[O:29])[NH:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1)([CH3:33])[CH3:32] |f:0.1|
|
Name
|
(±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the ice bath
|
Type
|
STIRRING
|
Details
|
stir the mixture at 22° C
|
Type
|
CUSTOM
|
Details
|
After 16 h evaporate the solvent
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Add the resulting residue to water (350 mL)
|
Type
|
STIRRING
|
Details
|
stir 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
dry the collected solid under vacuum at 45° C
|
Type
|
ADDITION
|
Details
|
Add the solid to ethyl acetate (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Then cool to 22° C.
|
Type
|
FILTRATION
|
Details
|
filter the solid
|
Type
|
ADDITION
|
Details
|
Add the wet solid to ethyl acetate (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 22° C. over one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cool to 0-5° C. during 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
dry the isolated solid under vacuum to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1.ClCCl.Cl[C:28]([O:30][CH:31]([CH3:33])[CH3:32])=[O:29]>N1C=CC=CC=1>[CH:31]([O:30][C:28](=[O:29])[NH:2][CH:3]1[CH2:23][C:6]2[N:7]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=3)[C:8]3[CH:9]=[CH:10][C:11]([C:14]#[N:15])=[CH:12][C:13]=3[C:5]=2[CH2:4]1)([CH3:33])[CH3:32] |f:0.1|
|
Name
|
(±)-2-amino-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indole-7-carbonitrile hydrochloride
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the ice bath
|
Type
|
STIRRING
|
Details
|
stir the mixture at 22° C
|
Type
|
CUSTOM
|
Details
|
After 16 h evaporate the solvent
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
Add the resulting residue to water (350 mL)
|
Type
|
STIRRING
|
Details
|
stir 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
dry the collected solid under vacuum at 45° C
|
Type
|
ADDITION
|
Details
|
Add the solid to ethyl acetate (400 mL)
|
Type
|
TEMPERATURE
|
Details
|
heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Then cool to 22° C.
|
Type
|
FILTRATION
|
Details
|
filter the solid
|
Type
|
ADDITION
|
Details
|
Add the wet solid to ethyl acetate (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to 22° C. over one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cool to 0-5° C. during 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
dry the isolated solid under vacuum to constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(NC1CC2=C(N(C=3C=CC(=CC23)C#N)CC2=NC=CC=C2)C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |